Cas no 173053-55-9 (3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole)

3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a chlorine atom and a pyrrolidine group. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the pyrrolidine moiety contributes to solubility and bioactivity. Its rigid thiadiazole framework offers stability and versatility in constructing pharmacophores or functional materials. The compound is particularly useful in cross-coupling reactions and as a precursor for further derivatization. Its balanced physicochemical properties facilitate applications in drug discovery and material science, where precise molecular modifications are critical.
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole structure
173053-55-9 structure
Product Name:3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole
CAS No:173053-55-9
MF:C6H8ClN3S
MW:189.665818214417
CID:3141704
PubChem ID:1994291
Update Time:2025-05-21

3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-pyrrolidin-1-yl-[1,2,5]thiadiazole
    • 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole
    • F2167-4644
    • 173053-55-9
    • 3-chloro-4-pyrrolidin-1-yl-1,2,5-thiadiazole
    • AKOS004120643
    • CS-0320826
    • 3-Chloro-4-(1-pyrrolidinyl)-1,2,5-thiadiazole
    • STK802140
    • SCHEMBL8804737
    • BBL030396
    • VS-09784
    • DTXSID401252777
    • Inchi: 1S/C6H8ClN3S/c7-5-6(9-11-8-5)10-3-1-2-4-10/h1-4H2
    • InChI Key: LQKNJGKYVMMIPY-UHFFFAOYSA-N
    • SMILES: ClC1C(=NSN=1)N1CCCC1

Computed Properties

  • Exact Mass: 189.0127461Da
  • Monoisotopic Mass: 189.0127461Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 57.3Ų

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Additional information on 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole

3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole: A Comprehensive Overview

3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole, also known by its CAS number 173053-55-9, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The presence of a pyrrolidine group at the 4-position and a chlorine atom at the 3-position imparts unique chemical and biological properties to this molecule. Recent studies have highlighted its potential applications in drug discovery and material science.

The synthesis of 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole involves a multi-step process that typically begins with the preparation of the thiadiazole core. This is often achieved through the reaction of an appropriate thioamide with a nitrile in the presence of an acid catalyst. The subsequent introduction of the pyrrolidine group and the chlorine atom requires precise control over reaction conditions to ensure high yields and purity. Researchers have explored various synthetic pathways, including microwave-assisted synthesis and catalytic methods, to optimize the production of this compound.

Thiadiazoles are well-known for their versatility in organic chemistry. They serve as valuable building blocks for constructing complex molecules due to their ability to undergo a wide range of reactions. In the case of 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole, the pyrrolidine group introduces additional functional diversity. Pyrrolidine is a saturated five-membered amine ring that is commonly used in pharmaceuticals due to its ability to enhance bioavailability and stability. The combination of thiadiazole and pyrrolidine in this compound creates a unique structure that has been explored for its potential as an anti-inflammatory agent.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole with greater accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity towards various protein targets associated with inflammatory diseases. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. These findings underscore its potential as a lead compound for developing novel anti-inflammatory drugs.

In addition to its pharmacological applications, 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole has also been investigated for its role in material science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor technologies. Researchers have explored its coordination behavior with copper(II) ions and found that it can act as an effective ligand for constructing metalloporphyrins with potential applications in artificial photosynthesis.

The structural flexibility of thiadiazoles allows for further functionalization to tailor their properties for specific applications. For example, substituting the chlorine atom with other halogens or electron-withdrawing groups could enhance their reactivity or selectivity towards particular biological targets. Similarly, modifying the pyrrolidine group could lead to derivatives with improved pharmacokinetic profiles or enhanced bioavailability.

In conclusion, 3-chloro-4-(pyrrolidin-1-yli)-l-thiadiazole-thiadiazole, CAS No: 173053–55–9 stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and diverse functional groups make it a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing drug development and materials science.

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